2-(Tetrahydropyran-4-yl)thiazole-5-boronic acid pinacol ester
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Overview
Description
“2-(Tetrahydropyran-4-yl)thiazole-5-boronic acid pinacol ester” is a chemical compound that is a highly valuable building block in organic synthesis . It has a molecular weight of 295.21 .
Synthesis Analysis
The synthesis of this compound involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The IUPAC name of the compound is 2-tetrahydro-2H-pyran-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole . The InChI code is 1S/C14H22BNO3S/c1-13(2)14(3,4)19-15(18-13)11-9-16-12(20-11)10-5-7-17-8-6-10/h9-10H,5-8H2,1-4H3 .Chemical Reactions Analysis
The compound is involved in Suzuki–Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Physical and Chemical Properties Analysis
The compound has a molecular weight of 295.21 . It is a stable compound that is readily prepared and generally environmentally benign .Mechanism of Action
Target of Action
Boronic esters are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds .
Mode of Action
The compound’s mode of action involves the transformation of the boronic ester moiety into other functional groups, a process of considerable interest in synthesis . This transformation can lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . The process can involve a single-electron transfer (SET) pathway, a mechanism supported by radical-clock experiments .
Biochemical Pathways
The compound can participate in various biochemical pathways, including the protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This transformation provides access to a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
The susceptibility of boronic esters to hydrolysis is a crucial factor influencing their pharmacokinetics . The rate of this reaction is strongly influenced by the pH, with the reaction rate considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action can vary depending on the specific transformation it undergoes. For example, in the case of protodeboronation paired with Matteson–CH2–homologation, the result is formal anti-Markovnikov alkene hydromethylation . This sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Action Environment
The action of the compound is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic esters, a key step in many of their transformations, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(oxan-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3S/c1-13(2)14(3,4)19-15(18-13)11-9-16-12(20-11)10-5-7-17-8-6-10/h9-10H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUNSALXCDCZON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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